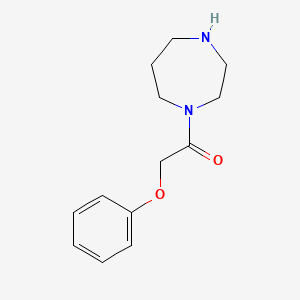

1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one

Description

1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one is a diazepane-derived ketone featuring a phenoxyethyl substituent. Its molecular formula is C₁₃H₁₆N₂O₂, with a molecular weight of 232.28 g/mol (calculated from PubChem data) . The compound is commercially available (CAS: 815650-85-2) for research purposes, with suppliers like Santa Cruz Biotechnology offering it at $337–$681 per gram . Structurally, it combines a seven-membered 1,4-diazepane ring with a ketone-linked phenoxy group, making it a versatile scaffold for pharmacological studies.

Properties

IUPAC Name |

1-(1,4-diazepan-1-yl)-2-phenoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(15-9-4-7-14-8-10-15)11-17-12-5-2-1-3-6-12/h1-3,5-6,14H,4,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYWUEOILJVYOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001219858 | |

| Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-phenoxyethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815650-85-2 | |

| Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-phenoxyethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815650-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Hexahydro-1H-1,4-diazepin-1-yl)-2-phenoxyethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1,4-diazepane with 2-phenoxyacetyl chloride under basic conditions. The reaction typically proceeds as follows:

Starting Materials: 1,4-diazepane and 2-phenoxyacetyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 1,4-diazepane is dissolved in an appropriate solvent, such as dichloromethane or tetrahydrofuran. The 2-phenoxyacetyl chloride is then added dropwise to the solution while maintaining the reaction mixture at a low temperature (0-5°C). After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

Workup: The reaction mixture is quenched with water, and the organic layer is separated. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain the desired compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine, sodium hydroxide), and acids (e.g., hydrochloric acid, sulfuric acid).

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and other diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Activities

Diazepane derivatives exhibit diverse biological activities depending on substituent groups. Key analogs and their properties are summarized below:

Table 1: Structural and Pharmacological Comparison

Key Observations:

- Substituent Impact: Aromatic groups (e.g., fluorophenyl, pyrimidine) enhance receptor binding (e.g., σ2, D3/D2), while alkyl groups (e.g., dimethylpropanone) improve physicochemical properties for drug delivery .

- Activity Specificity: Thienopyrimidine derivatives exhibit nanomolar antagonism at GPR55 receptors, highlighting the role of fused heterocycles in target selectivity .

Key Observations:

Physicochemical Properties

Physical states and solubility vary with substituents:

Table 3: Physical Properties

Key Observations:

- State and Stability : Crystalline derivatives (e.g., sigma-2 ligand) exhibit higher thermal stability, while alkyl-substituted analogs remain oils, influencing formulation strategies .

Biological Activity

1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on various research findings.

Target of Action

The primary target of 1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one is the Rho-associated coiled-coil containing protein kinase (ROCK) . This compound acts as a selective and potent inhibitor of ROCK, disrupting the Rho/ROCK signaling pathway, which is crucial for various physiological functions including the regulation of intraocular pressure.

Mode of Action

By inhibiting ROCK, the compound leads to:

- Decreased intraocular pressure

- Increased flow facility in ocular tissues, which may be beneficial for conditions like glaucoma.

Pharmacokinetics

The compound exhibits high intraocular permeability, making it suitable for ocular applications. Its pharmacokinetic profile suggests effective absorption and distribution within biological systems.

Neuroprotective Effects

The compound has been associated with neuroprotective effects in preclinical models. For instance, studies have shown that it can reduce neurodegeneration in models of NMDA-induced damage by modulating receptor activity related to excitotoxicity . The phenoxy group within its structure plays a critical role in enhancing its binding affinity to neuroreceptors.

In Vitro Studies

In vitro assays have demonstrated that 1-(1,4-Diazepan-1-yl)-2-phenoxyethan-1-one exhibits significant activity against various cancer cell lines. For example:

- IC50 values were reported in studies showing effectiveness against MCF7 breast cancer cells and HT29 colon cancer cells, indicating its potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have highlighted the importance of the phenoxy moiety in facilitating hydrophobic interactions with target proteins. This structural feature is essential for the compound's high affinity towards specific receptors involved in cancer progression and neurodegeneration .

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.